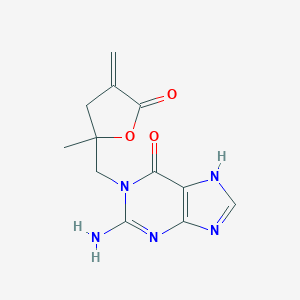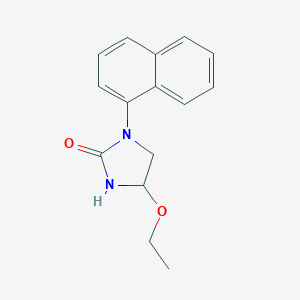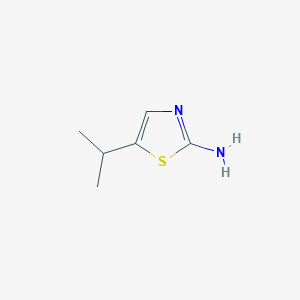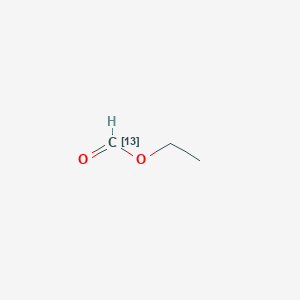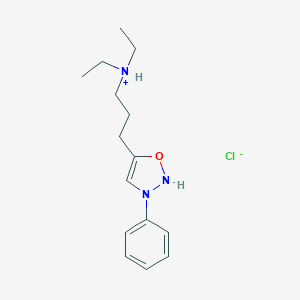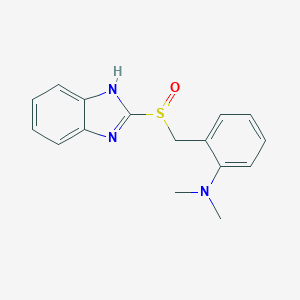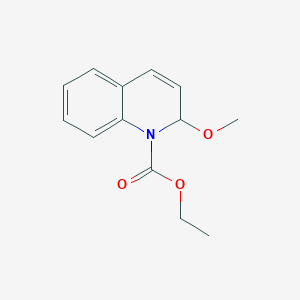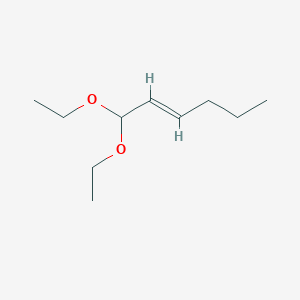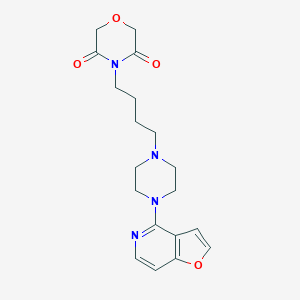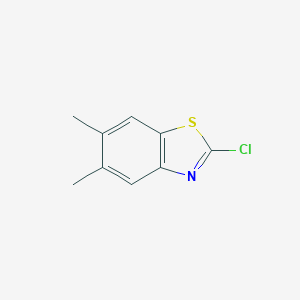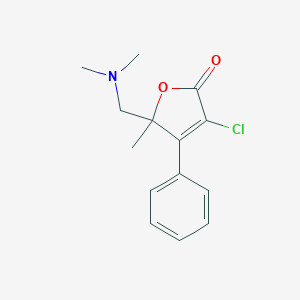
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione, also known as BPPD, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. BPPD is a heterocyclic compound that contains a pyridine ring and a piperidine ring, which are connected by a butyl chain. The chemical structure of BPPD makes it a promising candidate for various applications, including as a drug candidate for treating various diseases and as a tool for studying the mechanisms of biological processes.
Mechanism Of Action
The mechanism of action of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to modulate the activity of voltage-gated ion channels, including calcium and potassium channels, which are involved in various physiological processes. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical And Physiological Effects
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release, as well as the inhibition of cell proliferation and the induction of apoptosis. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in treating various diseases.
Advantages And Limitations For Lab Experiments
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate ion channels and neurotransmitter release. However, 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the suitability of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione for certain experiments and applications.
Future Directions
There are several future directions for research on 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic effects in treating various diseases. Additionally, further research is needed to explore the potential applications of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione in other fields, such as materials science and catalysis. Overall, 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesis Methods
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using various methods, including the Hantzsch synthesis and the Paal-Knorr synthesis. The Hantzsch synthesis involves the condensation of an aldehyde, a ketone, and ammonia, followed by cyclization to form the pyridine and piperidine rings. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound and an amine, followed by cyclization to form the pyridine and piperidine rings. Both methods have been used to synthesize 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione with high yields and purity.
Scientific Research Applications
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is as a drug candidate for treating various diseases. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have potential therapeutic effects in treating cancer, Alzheimer's disease, and Parkinson's disease. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been used as a tool for studying the mechanisms of biological processes, including the regulation of ion channels and the modulation of neurotransmitter release.
properties
CAS RN |
103284-44-2 |
|---|---|
Product Name |
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione |
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-butyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-7-14(11-5-9-15-10-6-11)8-4-12(17)16-13(14)18/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,17,18) |
InChI Key |
OBNLIUMWVZVGID-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
Canonical SMILES |
CCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
synonyms |
3-BPPDO 3-butyl-3-(4-pyridyl)piperidine-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




